molecular formula C10H8FNO3 B8027855 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester

3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester

Cat. No. B8027855
M. Wt: 209.17 g/mol
InChI Key: XBZVPFZYCSULSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluoro-containing Amino Acids Synthesis : A study by Hu and Han (2008) focused on the efficient chiral synthesis of fluoro-containing amino acids like N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester. These compounds showed promise as potent inhibitors of the HCV NS3 protease, which is significant for antiviral drug development (Hu & Han, 2008).

  • Fluorogenic Properties in Chemical Design : Zen, Aylott, and Chan (2014) reported the development of fluorescent coumarin derivatives with enhanced fluorogenic properties. Their research highlights the use of 3-aryl-substituted 7-alkoxy-4-methylcoumarins in chemical design and development, with applications in fluorescence-based techniques (Zen, Aylott & Chan, 2014).

  • Synthesis of α-Fluoro-β(3)-Amino Esters : Duggan, Johnston, and March (2010) explored the synthesis of α-fluoro-β(3)-amino esters, demonstrating a methodology that provides the potential for preparing a wide variety of enantiopure α-fluoro-β(3)-amino acids. This has implications for the development of novel pharmaceuticals (Duggan, Johnston & March, 2010).

  • Enantioselective Analysis of Amino Acids : Research by Fukushima, Kato, Santa, and Imai (1995) focused on the enantioselective separations of D,L-amino acids derivatized with fluorogenic benzofurazan reagents. Their work is significant for chiral analysis in pharmaceuticals and biochemistry (Fukushima et al., 1995).

  • Kinetic Resolution of Rigid Clofibrate Analogues : Ferorelli et al. (2001) studied the lipase-catalyzed kinetic resolution of methyl esters of benzofuran-2-carboxylic acid, which are analogues of clofibrate, a lipid-lowering agent. This research contributes to the understanding of chiral separation and synthesis of pharmaceutical compounds (Ferorelli et al., 2001).

properties

IUPAC Name

methyl 3-amino-4-fluoro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZVPFZYCSULSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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